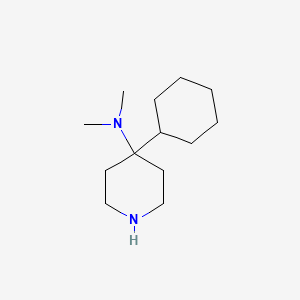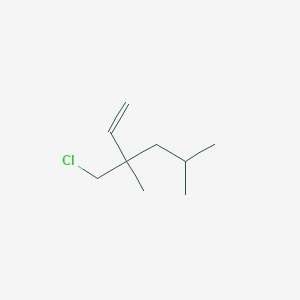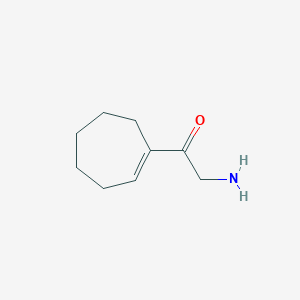
8-(Oxiran-2-ylmethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Oxiran-2-ylmethyl)quinoline is an organic compound that features a quinoline ring system with an epoxide group attached to the 8th position via a methylene bridge. This compound is of interest due to its unique chemical structure, which combines the properties of both quinoline and epoxide groups. Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal and industrial chemistry, while epoxides are known for their reactivity and use in polymer chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Oxiran-2-ylmethyl)quinoline typically involves the reaction of quinoline derivatives with epoxide precursors. One common method is the alkylation of quinoline with an epoxide-containing reagent under basic conditions. For example, quinoline can be reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
8-(Oxiran-2-ylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under mild to moderate conditions to achieve ring-opening.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Substituted quinoline derivatives with various functional groups attached to the former epoxide position.
Aplicaciones Científicas De Investigación
8-(Oxiran-2-ylmethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 8-(Oxiran-2-ylmethyl)quinoline involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes. The quinoline moiety can intercalate with DNA, affecting replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and wide range of biological activities.
8-Nitroquinoline: Exhibits antimicrobial and anticancer activities.
8-Mercaptoquinoline: Used in metal ion detection and as a ligand in coordination chemistry
Uniqueness
8-(Oxiran-2-ylmethyl)quinoline is unique due to the presence of both the quinoline and epoxide functionalities. This combination imparts distinct reactivity and potential applications that are not observed in other quinoline derivatives. The epoxide group provides a reactive site for further chemical modifications, while the quinoline ring offers a stable aromatic system with biological activity.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
8-(oxiran-2-ylmethyl)quinoline |
InChI |
InChI=1S/C12H11NO/c1-3-9-5-2-6-13-12(9)10(4-1)7-11-8-14-11/h1-6,11H,7-8H2 |
Clave InChI |
BEKRPHSDQYPLID-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)

![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)

![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)

![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)


amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)

![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)

